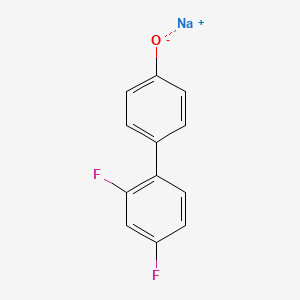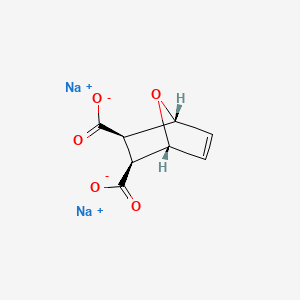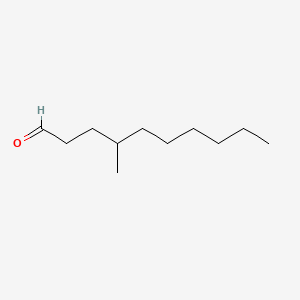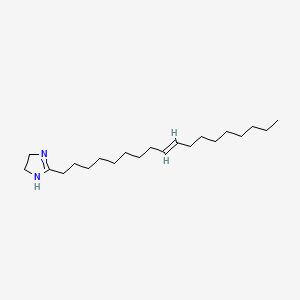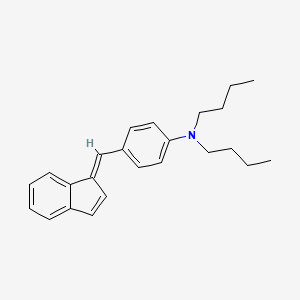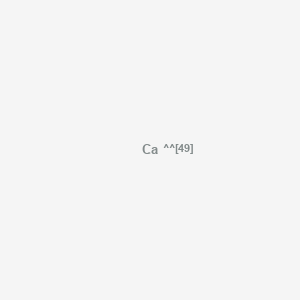
Didodecylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didodecylammonium bromide can be synthesized through the reaction of dodecylamine with dodecyl bromide in the presence of a solvent such as ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or other halides. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield didodecylamine and water .
Wissenschaftliche Forschungsanwendungen
Didodecylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanomaterials, such as gold nanoclusters and nanocubes.
Biology: The compound is employed in the preparation of vesicles and micelles for drug delivery systems.
Medicine: It has been studied for its potential anticancer properties and its ability to interact with DNA.
Wirkmechanismus
The mechanism of action of didodecylammonium bromide involves its interaction with the phospholipid membranes of microorganisms, leading to disruption of the membrane structure and subsequent cell lysis . This makes it effective as a disinfectant and antimicrobial agent. Additionally, its ability to form micelles and vesicles allows it to encapsulate and deliver drugs to specific targets within the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didodecyldimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Didecyldimethylammonium chloride: Used as a disinfectant and has similar antimicrobial properties.
Uniqueness
Didodecylammonium bromide is unique due to its specific molecular structure, which allows it to form stable micelles and vesicles. This property makes it particularly useful in applications requiring the encapsulation and delivery of active compounds .
Eigenschaften
CAS-Nummer |
24447-63-0 |
|---|---|
Molekularformel |
C24H52BrN |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
didodecylazanium;bromide |
InChI |
InChI=1S/C24H51N.BrH/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3;1H |
InChI-Schlüssel |
UNAFTICPPXVTTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[NH2+]CCCCCCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


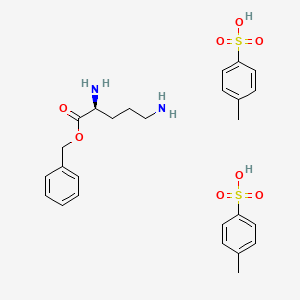
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
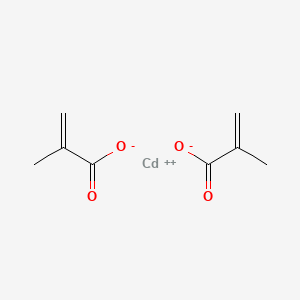
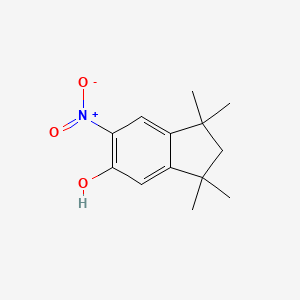

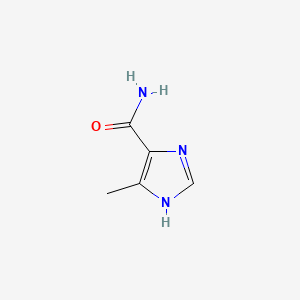

![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
